5-Chloro-2-[(2-fluorobenzyl)oxy]benzoyl chloride
Overview
Description
5-Chloro-2-[(2-fluorobenzyl)oxy]benzoyl chloride is an organic compound with the molecular formula C14H9Cl2FO2 It is a derivative of benzoyl chloride, featuring both chloro and fluoro substituents, which contribute to its unique chemical properties and reactivity
Scientific Research Applications
5-Chloro-2-[(2-fluorobenzyl)oxy]benzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Pharmaceuticals: May serve as a building block for the synthesis of biologically active compounds.
Chemical Biology: Utilized in the study of enzyme mechanisms and protein-ligand interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzoyl chloride typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage. The resulting intermediate is then treated with thionyl chloride to convert the carboxylic acid group into the corresponding acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(2-fluorobenzyl)oxy]benzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration and halogenation.
Hydrolysis: The acyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles for substitution reactions.
Catalysts: Lewis acids like aluminum chloride can be used to catalyze electrophilic aromatic substitution reactions.
Solvents: Organic solvents such as dichloromethane, toluene, and acetonitrile are often employed.
Major Products
Amides and Esters: Formed through nucleophilic substitution reactions.
Substituted Aromatics: Resulting from electrophilic aromatic substitution.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(2-fluorobenzyl)oxy]benzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group can react with nucleophilic sites on biomolecules, leading to the formation of covalent bonds. This reactivity can be exploited in the design of enzyme inhibitors and other bioactive molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present in the biological system .
Comparison with Similar Compounds
Similar Compounds
2-Fluorobenzoyl Chloride: Similar in structure but lacks the chloro substituent.
5-Chloro-2-fluorobenzoyl Chloride: Similar but without the benzyl ether linkage.
2-Chloro-6-fluorobenzyl Chloride: Similar but with different positioning of the chloro and fluoro groups.
Uniqueness
5-Chloro-2-[(2-fluorobenzyl)oxy]benzoyl chloride is unique due to the presence of both chloro and fluoro substituents along with the benzyl ether linkage. This combination of functional groups imparts distinct reactivity and potential for diverse applications in organic synthesis and material science .
Properties
IUPAC Name |
5-chloro-2-[(2-fluorophenyl)methoxy]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2FO2/c15-10-5-6-13(11(7-10)14(16)18)19-8-9-3-1-2-4-12(9)17/h1-7H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJLYFBBCDQPJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)C(=O)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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